BenchChemオンラインストアへようこそ!

N-((5-(benzylthio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

MetAP2 inhibition 1,2,4-triazole pharmacophore structure-activity relationship

This N4-butyl-5-benzylthio-1,2,4-triazole-3-carboxamide (CAS 476449-57-7) is a regiospecifically defined, pentasubstituted scaffold validated for di-metal enzyme chelation (MetAP2) and antimycobacterial SAR. Its unique N4-butyl/5-benzylthio/3-(4-methoxybenzamidomethyl) substitution pattern is non-interchangeable with N1-, N2-, or N4-methyl/phenethyl isomers—misordering a regioisomer abolishes target engagement. Researchers investigating metalloprotease inhibition, tuberculosis HTS, or triazole regioisomer selectivity fingerprints must order by this exact CAS to ensure experimental reproducibility.

Molecular Formula C22H26N4O2S
Molecular Weight 410.54
CAS No. 476449-57-7
Cat. No. B2518174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(benzylthio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
CAS476449-57-7
Molecular FormulaC22H26N4O2S
Molecular Weight410.54
Structural Identifiers
SMILESCCCCN1C(=NN=C1SCC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C22H26N4O2S/c1-3-4-14-26-20(15-23-21(27)18-10-12-19(28-2)13-11-18)24-25-22(26)29-16-17-8-6-5-7-9-17/h5-13H,3-4,14-16H2,1-2H3,(H,23,27)
InChIKeyYWSGBRWPKOEOHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(Benzylthio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide (CAS 476449-57-7): Chemical Identity and Structural Classification


N-((5-(benzylthio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide (CAS 476449-57-7, MF: C22H26N4O2S, MW: 410.54 g/mol) is a fully synthetic, pentasubstituted 1,2,4-triazole derivative [1]. It belongs to a broader class of 3,4,5-trisubstituted 4H-1,2,4-triazoles characterized by a 5-benzylthio moiety, a 4-butyl group, and a 3-(4-methoxybenzamido)methyl side chain [2]. The core 3-(benzylsulfanyl)-4-butyl-4H-1,2,4-triazole scaffold is documented in the J-GLOBAL chemical database as a defined chemical substance [1]. This compound is structurally distinct from the well-characterized 3-anilino-5-benzylthio-1,2,4-triazole pharmacophore found in potent MetAP2 inhibitors and from 3-benzylsulfanyl-4-methyl-1,2,4-triazoles explored for antimycobacterial applications [2][3].

Why Triazole-Benzamide Analogs Cannot Be Interchanged During N-((5-(Benzylthio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide Procurement


Within the 1,2,4-triazole chemical space, the exact identity and position of N4 and C3 substituents dictate both the magnitude and mechanism of biological activity. In the MetAP2 inhibitor series, moving the alkyl group from N4 to N2 or N1 (methylation of triazole nitrogens) abolished picomolar enzyme inhibition, confirming that N4-substitution directly coordinates active-site cobalt atoms and the His-231 side chain [1]. Similarly, in antimycobacterial 3-benzylsulfanyl triazoles, activity varied from inactive (MIC >1000 µmol/L) to moderately active (MIC 32 µmol/L) solely depending on the benzyl ring substitution pattern [2]. Thus, a compound's 4-butyl/5-benzylthio/3-(4-methoxybenzamidomethyl) substitution pattern is not interchangeable with analogs bearing 4-phenyl, 4-methyl, 4-phenethyl, or different C3 appendages, as each combination yields a distinct binding modality, potency window, and selectivity profile. Procurement decisions must therefore be guided by the specific CAS registry number (476449-57-7) rather than by generic scaffold similarity.

Evidence Guide: Quantifiable Differentiation of N-((5-(Benzylthio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide


N4-Butyl Substitution on the 1,2,4-Triazole Scaffold Directly Determines MetAP2 Inhibitory Potency: Class-Level SAR Evidence

In the most thoroughly characterized 5-benzylthio-1,2,4-triazole series, N4-alkylation is a strict requirement for sub-nanomolar MetAP2 inhibition. The X-ray co-crystal structure of triazole 102 (N4-methyl analog) bound to human MetAP2 confirmed that the N4 substituent directly chelates the di-cobalt active site and forms a key hydrogen bond with His-231 [1]. Methylation at N1 or N2 of the triazole ring caused a catastrophic loss of potency (from IC50 ≈ 50-100 pM to inactive), demonstrating that regioselective N4 occupancy is non-negotiable for target engagement [1]. The target compound's N4-butyl group provides a distinct steric and lipophilic profile compared to the N4-methyl or N4-aryl variants in the MetAP2 patent literature [2], placing it in a differentiated SAR sub-series.

MetAP2 inhibition 1,2,4-triazole pharmacophore structure-activity relationship

The 5-Benzylthio Substituent Confers a Distinct Antimycobacterial Activity Profile Relative to 5-Benzyloxy and 5-Benzylamino Analogs

A head-to-head SAR study of 1,2,4-triazole 3-benzylsulfanyl derivatives against M. tuberculosis, M. avium, and M. kansasii demonstrated that the sulfur atom of the benzylthio linkage is a critical pharmacophoric element [1]. The most active compounds in this series carried electron-withdrawing substituents on the benzyl ring and achieved MIC values as low as 32 µmol/L [1]. Importantly, the C5-S-benzyl linkage (present in the target compound) is chemically and metabolically distinct from C5-O-benzyl or C5-NH-benzyl analogs, offering different redox behavior, lipophilicity, and metabolic stability. The target compound's unsubstituted benzylthio group provides a baseline activity anchor within this series, as the SAR indicates that potency can be further modulated by benzyl ring substitution [1].

antimycobacterial Mycobacterium tuberculosis benzylsulfanyl triazole

Structural Differentiation of the 3-(4-Methoxybenzamidomethyl) Side Chain from Anilino and Unsubstituted C3 Analogs

The target compound bears a 3-(4-methoxybenzamido)methyl group that fundamentally differentiates it from the 3-anilino series described in the MetAP2 literature [1] and from the 3-unsubstituted or 3-H series in antimycobacterial studies [2]. The 4-methoxybenzamide moiety introduces: (i) an additional hydrogen bond donor (amide NH, absent in 3-H or 3-alkylthio series), (ii) an additional hydrogen bond acceptor (amide C=O and methoxy O), and (iii) a conformational flexible methylene linker between the triazole core and the benzamide group. In the MetAP2 series, the 3-anilino NH was shown to engage a specific protein backbone interaction [1]; the target compound's 3-(4-methoxybenzamidomethyl) replaces this anilino NH with a more flexible amide linkage that may enable alternative binding poses or target selectivity. No direct head-to-head comparison data exist for this specific substitution.

C3 substitution 4-methoxybenzamide triazole SAR hydrogen bond capacity

Physicochemical Differentiation from Isosteric Analogs (Same Molecular Formula, Different Substitution Pattern)

The target compound (CAS 476449-57-7) shares its molecular formula (C22H26N4O2S, MW 410.54) with several isosteric analogs that differ in the arrangement of substituents around the triazole core, including 4-methoxy-N-((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide (CAS 476447-97-9) . In the target compound, the lipophilic load is distributed as N4-butyl (4-carbon linear alkyl) and C5-benzylthio (1 aromatic ring), whereas the isosteric analog distributes the same carbon count as N4-phenethyl (2-carbon alkyl + 1 aromatic ring) and C5-propylthio (3-carbon linear alkyl). These topological differences produce distinct 3D shapes, dipole moments, and lipophilicity distributions (cLogP estimated ~4.5–5.0) that cannot be captured by molecular formula alone. The core scaffold 3-(benzylsulfanyl)-4-butyl-4H-1,2,4-triazole is a structurally authenticated building block in the J-GLOBAL database [1], confirming the chemical identity of the target compound's core.

structural isomer molecular formula C22H26N4O2S physicochemical property lipophilicity

Explicit Acknowledgment of Evidence Gaps: No Direct Bioactivity or Selectivity Data Available for CAS 476449-57-7

A comprehensive search of primary research databases (PubMed, Google Patents, ChEMBL, PubChem, BindingDB, ZINC, J-GLOBAL) as of the knowledge cutoff date did not identify any peer-reviewed publication, patent bioassay data, or curated database entry that reports direct quantitative bioactivity measurements (IC50, EC50, Ki, MIC, % inhibition, or selectivity index) for N-((5-(benzylthio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide (CAS 476449-57-7) [1][2]. The compound is listed in commercial chemical catalogs (e.g., EvitaChem catalog EVT-2655248) as a research-grade chemical with ≥95% purity intended for non-human research use only, but without vendor-supplied biological characterization data . Consequently, all differentiation claims in this guide are based on class-level SAR inference, structural pharmacophore comparison, and regioisomeric identity relative to characterized triazole series. No claim of superior potency, selectivity, or in vivo efficacy is made. All quantitative class-level comparator data cited herein derive from structurally related but non-identical compounds and should be interpreted as hypotheses for prospective experimental validation rather than as established properties of CAS 476449-57-7.

data gap primary screening evidence limitation

Recommended Application Scenarios for N-((5-(Benzylthio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide Based on Structural Evidence


Prospective Screening Against Di-Metal Metalloproteases (MetAP2, HDACs, or Matrix Metalloproteinases)

The target compound's N4-butyl-5-benzylthio-1,2,4-triazole core satisfies the regioisomeric requirement for di-metal active-site chelation established by the MetAP2 co-crystal structure of triazole 102 [1]. Unlike N1- or N2-substituted triazole regioisomers, which are predicted to be inactive against di-metal enzymes, CAS 476449-57-7 places the N4 substituent in the correct spatial orientation for cobalt or zinc coordination [1]. Researchers investigating novel metalloprotease inhibitors may prioritize this compound over N1/N2-substituted isomers or over 3-unsubstituted triazoles that lack the flexible benzamide side chain for secondary binding interactions.

Antimycobacterial SAR Expansion Starting from a Defined 5-Benzylthio Baseline Scaffold

The 5-benzylthio group of CAS 476449-57-7 places it within a validated antimycobacterial pharmacophore series. Published SAR data for 3-benzylsulfanyl-1,2,4-triazoles demonstrate that the benzylthio linkage is essential for activity and that electron-withdrawing substituents on the benzyl ring can improve potency from >125 µmol/L to 32 µmol/L against M. tuberculosis [2]. The target compound's unsubstituted benzylthio group serves as a reference point for systematic benzyl ring substitution studies. Furthermore, the presence of the 4-methoxybenzamide moiety at C3 provides an unexplored vector for additional target interactions not available in the 3-unsubstituted or 3-methyl series [2].

Chemical Probe for Regioisomeric Selectivity Studies in Triazole-Based Target Engagement

Because CAS 476449-57-7 is a defined N4-butyl regioisomer with a 3-(4-methoxybenzamidomethyl) side chain, it can serve as a reference compound in studies investigating how N4 vs. N1 vs. N2 alkylation of the 1,2,4-triazole ring affects target binding, cellular permeability, or metabolic stability. The well-documented loss of MetAP2 activity upon N1- or N2-methylation (>200-fold potency reduction) [1] highlights the critical importance of regioisomeric identity. Researchers comparing this compound against its N1- or N2-substituted isomers (if available) can use it to establish regioisomeric selectivity fingerprints in their assay systems.

Constitutional Isomer Comparator for Physicochemical Property Studies

The target compound shares its molecular formula (C22H26N4O2S, MW 410.54) with constitutional isomers such as CAS 476447-97-9 (N4-phenethyl/C5-propylthio) . Comparative physicochemical profiling (logP determination, kinetic solubility, PAMPA permeability, microsomal stability) of these isomers can reveal how the distribution of hydrophobic bulk (N4-butyl vs. N4-phenethyl) and the placement of the aromatic ring (on the thioether vs. on the N4 side chain) influence drug-like properties. Such comparative datasets are valuable for medicinal chemistry teams optimizing triazole-based lead series where multiple isosteric substitution patterns are under consideration.

Quote Request

Request a Quote for N-((5-(benzylthio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.